molecular formula C9H10ClNO5S B2967006 2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid CAS No. 847758-99-0

2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid

Cat. No.: B2967006
CAS No.: 847758-99-0
M. Wt: 279.69
InChI Key: WGIBVRBALVYGGM-UHFFFAOYSA-N
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Description

“2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C15H14ClNO5S and a molecular weight of 355.79 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CN(OC)S(=O)(=O)c1ccc(c(c1)C(=O)O)Cl .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 355.79 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid derivatives are explored for their hypoglycemic properties, particularly in the context of diabetes treatment. For instance, derivatives such as repaglinide, a notable hypoglycemic agent, have been synthesized from related benzoic acid compounds, demonstrating the compound's utility in developing diabetes medications (Grell et al., 1998).

Environmental and Toxicological Studies

The toxicity and environmental impact of benzoic acid derivatives, including this compound, are subjects of research. Studies focus on assessing the toxicological profiles of these compounds and their derivatives, analyzing their effects on biological systems and potential environmental hazards (Gorokhova et al., 2020).

Analytical Chemistry and Synthesis Optimization

Research in analytical chemistry involves developing methods for synthesizing key intermediates like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is essential for manufacturing SGLT2 inhibitors used in diabetes therapy. These studies aim at process scale-up, cost reduction, and efficiency improvement, showcasing the broader application of such compounds in pharmaceutical manufacturing (Zhang et al., 2022).

Chemical Transformation and Reaction Mechanism Studies

The compound's derivatives are used in studying chemical reaction mechanisms, such as the transformation and hydrolysis of certain herbicides. This research provides insights into the environmental fate and breakdown of such compounds, contributing to better understanding their ecological impacts (Hemmamda et al., 1994).

Properties

IUPAC Name

2-chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO5S/c1-11(16-2)17(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIBVRBALVYGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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